molecular formula C17H14O4 B2850194 8-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one CAS No. 59276-88-9

8-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B2850194
CAS No.: 59276-88-9
M. Wt: 282.295
InChI Key: PUCPZDZHLAJZAX-UHFFFAOYSA-N
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Description

8-Methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one is a coumarin derivative characterized by a methoxy group at position 8 of the chromen-2-one core and a 4-methoxyphenyl substituent at position 2. This compound is synthesized via deacetylation of its precursor, 8-acetoxy-3-(4-methoxyphenyl)-2H-chromen-2-one, using MeOH/NaOH followed by acidification and recrystallization, achieving >95% purity . Its structure and substitution pattern make it a subject of interest in medicinal chemistry, particularly for enzyme inhibition and antimicrobial applications.

Properties

IUPAC Name

8-methoxy-3-(4-methoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-13-8-6-11(7-9-13)14-10-12-4-3-5-15(20-2)16(12)21-17(14)18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCPZDZHLAJZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation-Based Synthesis

The Pechmann condensation is the most widely employed method for constructing the coumarin core. For 8-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one, this involves:

  • Reactants :
    • 2-Hydroxy-4-methoxybenzaldehyde (providing the 8-methoxy group)
    • Ethyl 3-(4-methoxyphenyl)acetoacetate (introducing the 3-(4-methoxyphenyl) substituent)
  • Catalyst : Concentrated sulfuric acid or ionic liquids (e.g., [BMIM][HSO₄]).
  • Conditions :
    • Solvent-free or ethanol solvent system
    • Temperature: 80–100°C
    • Reaction time: 4–6 hours

The reaction proceeds via acid-catalyzed cyclodehydration, forming the coumarin ring. The 4-methoxyphenyl group at position 3 is incorporated through the β-keto ester moiety. Yields typically range from 65% to 78% after recrystallization.

Suzuki-Miyaura Coupling for Late-Stage Functionalization

For analogs requiring regioselective substitution, a two-step approach is utilized:

  • Step 1 : Synthesize 8-methoxy-3-bromo-2H-chromen-2-one via bromination of the parent coumarin.
  • Step 2 : Couple with 4-methoxyphenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
    • Yield: 82–89%
    • Advantages: High regioselectivity, tolerance for diverse boronic acids.

Optimization Strategies

Solvent and Catalyst Screening

Comparative studies highlight the impact of catalysts on yield:

Catalyst Solvent Temperature (°C) Yield (%)
H₂SO₄ Solvent-free 80 68
[BMIM][HSO₄] Ethanol 70 74
Montmorillonite K-10 Toluene 90 62

Ionic liquids reduce side reactions (e.g., demethylation) and improve recyclability.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 20–30 minutes with comparable yields (70–75%). This method is favored for high-throughput applications.

Industrial-Scale Production

Continuous Flow Reactor Systems

Key parameters for scaling up the Pechmann condensation:

  • Residence time : 15 minutes
  • Temperature control : 85°C ± 2°C
  • Throughput : 1.2 kg/hour with 72% isolated yield.

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) achieves >95% purity.
  • Column Chromatography : Silica gel (hexane/ethyl acetate 4:1) for analytical-grade material.

Challenges and Solutions

Demethylation Side Reactions

The 8-methoxy group is prone to acid-catalyzed demethylation. Mitigation strategies include:

  • Using milder acids (e.g., p-toluenesulfonic acid instead of H₂SO₄).
  • Lowering reaction temperatures to <90°C.

Isomer Formation

Competing formation of 6-methoxy isomers is minimized by:

  • Steric hindrance from the 4-methoxyphenyl group.
  • Employing bulkier solvents (e.g., tert-butanol).

Recent Advancements

Enzymatic Synthesis

Lipase-catalyzed transesterification in non-aqueous media:

  • Substrate : 8-Methoxycoumarin-3-carboxylic acid + 4-methoxyphenethyl alcohol
  • Yield : 58% (room temperature, 24 hours).

Green Chemistry Approaches

  • Solvent-free mechanochemical synthesis using a ball mill achieves 70% yield in 15 minutes.
  • Biobased catalysts : Cellulose-supported sulfonic acid catalysts reduce waste generation.

Analytical Characterization

Post-synthesis validation includes:

  • ¹H NMR (DMSO-d₆): δ 7.52 (d, J = 8.8 Hz, 2H, ArH), 6.99 (d, J = 8.8 Hz, 2H, ArH), 6.85 (s, 1H, H-4), 3.87 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃).
  • HPLC : Purity >99% (C18 column, acetonitrile/water 60:40).

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields alcohols .

Scientific Research Applications

Chemical Reactions

8-Methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one can undergo several chemical transformations:

Type of Reaction Reagents Products
OxidationPotassium permanganate, hydrogen peroxideSulfoxides, sulfones
ReductionLithium aluminum hydrideSulfides
SubstitutionSodium hydride, alkyl halidesVarious substituted derivatives

These reactions are crucial for modifying the compound to enhance its biological activity or to create new derivatives for further study.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of proliferation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. This is particularly relevant in an era of increasing antibiotic resistance .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

  • Anticancer Efficacy:
    • A study evaluated the effects of this compound on human cancer cell lines, revealing significant cytotoxicity and mechanisms involving apoptosis and cell cycle modulation .
  • Antimicrobial Activity:
    • Research demonstrated that this compound exhibited strong antimicrobial activity against Gram-positive bacteria, suggesting its potential as a lead compound for new antibiotics .
  • Phytotoxicity Studies:
    • Investigations into its phytotoxic effects showed that derivatives with methoxy groups significantly inhibited root growth in various plant species, indicating potential applications in agriculture .

Comparison with Similar Compounds

Structural Analogues in Enzyme Inhibition Studies

Key Compounds :

  • 7-Hydroxy-3-(4-fluorophenyl)-2H-chromen-2-one (5) : Features a 7-hydroxy group and 4-fluorophenyl substituent. Studied for blocking estradiol synthesis, highlighting the importance of the hydroxy group’s position for activity .
  • 8-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one (1) : Differs from the target compound by replacing the 8-methoxy group with a hydroxy group. Retains the 4-methoxyphenyl substituent but shows reduced metabolic stability compared to methoxy derivatives .

Activity Insights :

  • Fluorine substitution (as in compound 5) increases electronegativity, improving binding affinity to enzymes like aromatase .

Antileishmanial and Antimicrobial Chromen-2-one Derivatives

Key Compounds :

  • 7-Methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one: Exhibits antileishmanial activity (EC50 = 10.5 μg/mL against Leishmania donovani). The furyl group at position 8 enhances hydrophobic interactions with parasitic targets .
  • 3-(4-Arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones (e.g., 5e): Hybrid structures with thienopyrimidinyl groups show potent antimicrobial activity against Staphylococcus aureus due to enhanced π-π stacking and hydrogen bonding .

Activity Insights :

  • Substitution at position 7 or 8 with heterocyclic groups (e.g., furyl, thienopyrimidinyl) improves antiparasitic and antibacterial activity compared to simpler methoxy/hydroxy derivatives .
  • The target compound’s lack of heterocyclic appendages may limit its antimicrobial potency but simplifies synthesis .

Chromen-2-one Hybrids with Triazole and Oxazole Moieties

Key Compounds :

  • 8-Methoxy-3-(4-((1-(2-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-2H-chromen-2-one (8s) : Synthesized via click chemistry (83% yield). The nitrobenzyl-triazole group enhances antifungal activity (compared to fluconazole) by targeting fungal cytochrome P450 .
  • 3-(2-(4-Methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one (30): Demonstrates antibacterial activity against Gram-positive bacteria, attributed to the oxazole ring’s ability to disrupt cell membranes .

Activity Insights :

  • Triazole and oxazole derivatives exhibit broader-spectrum activity than the target compound but require multi-step synthesis .
  • The target compound’s simplicity offers advantages in cost-effective production for large-scale applications .

Comparison with 4H-Chromen-4-one (Flavone) Derivatives

Key Compounds :

  • 2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one (3) : A flavone derivative with a sulfonyl group at position 3. Shows selectivity for kinase inhibition due to the electron-withdrawing sulfonyl group .
  • 8-Hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one : A polymethoxy flavone with antioxidant properties, emphasizing the role of multiple hydroxy/methoxy groups in free radical scavenging .

Activity Insights :

  • Chromen-2-ones (coumarins) generally exhibit higher bioavailability than 4H-chromen-4-ones (flavones) due to reduced steric hindrance .
  • The target compound’s 2-one core may favor interactions with enzymes like cytochrome P450 over kinase targets .

Table: Structural and Functional Comparison

Compound Name Substituents (Position) Biological Activity Key Findings References
8-Methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one 8-OCH3, 3-(4-OCH3Ph) Enzyme inhibition High metabolic stability; >95% purity
7-Hydroxy-3-(4-fluorophenyl)-2H-chromen-2-one 7-OH, 3-(4-FPh) Aromatase inhibition Enhanced binding with fluorine
7-Methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one 7-OCH3, 8-furyl Antileishmanial (EC50 = 10.5 μg/mL) Hydrophobic interactions critical
8s (Triazole derivative) 3-(4-nitrobenzyl-triazolyl), 8-OCH3 Antifungal Superior to fluconazole
Compound 3 (4H-chromen-4-one) 4-SO2Me, 2-Ph Kinase inhibition Selective for sulfonyl interactions

Biological Activity

8-Methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one, a member of the coumarin family, is a synthetic organic compound characterized by its unique benzopyrone structure. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C17H16O4\text{C}_{17}\text{H}_{16}\text{O}_4

This formula indicates the presence of methoxy groups which may play a crucial role in enhancing the compound's biological activity.

Structural Features

FeatureDescription
Core StructureBenzopyrone (coumarin)
Methoxy GroupsTwo methoxy substituents at positions 8 and 3
Phenyl RingSubstituted phenyl group at position 3

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.

Key Findings:

  • IC50 Values : The IC50 value against MCF-7 cells has been reported to be approximately 7.06 µM, indicating moderate potency in inhibiting cell growth .
  • Mechanism of Action : The anticancer effects are believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Key Findings:

  • Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The antimicrobial action is likely due to the disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in vitro. This property is particularly relevant for therapeutic applications in conditions characterized by chronic inflammation.

Key Findings:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to decrease levels of pro-inflammatory cytokines in cell culture models .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructure FeaturesBiological Activity
6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-oneHydroxy group at position 6Antioxidant, Antimicrobial
7-Hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-oneHydroxy group at position 7Anticancer
Coumarin DerivativesSimple coumarin structureAnticoagulant, Antifungal

The presence of both methoxy groups in this compound enhances its reactivity and interaction with biological targets compared to simpler coumarin derivatives.

Case Study: Anticancer Activity Evaluation

A study conducted on various coumarin derivatives found that those with methoxy substitutions exhibited enhanced anticancer activity compared to their unsubstituted counterparts. This suggests that the methoxy groups may play a significant role in increasing bioactivity through better solubility and interaction with cellular targets .

Research Findings Summary

  • Cytotoxicity Assays : Various assays have confirmed the cytotoxic effects against multiple cancer cell lines.
  • Mechanistic Studies : Molecular docking studies indicate strong binding affinity to targets involved in cancer progression .
  • In Vivo Studies : Preliminary animal studies suggest potential therapeutic efficacy in reducing tumor size without significant toxicity .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 8-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the coumarin core via Pechmann or Kostanecki-Robinson condensation using resorcinol derivatives and β-ketoesters under acidic conditions (e.g., H₂SO₄ or BF₃·Et₂O) .
  • Step 2 : Methoxy group introduction via nucleophilic substitution or Friedel-Crafts alkylation, optimized using reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
    • Critical Consideration : Reaction yields depend on steric hindrance from the 4-methoxyphenyl group; microwave-assisted synthesis may reduce side products .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

  • Methodological Answer : A combination of spectroscopic techniques is essential:

  • ¹H/¹³C NMR : Assign methoxy protons (δ 3.8–4.0 ppm) and chromen-2-one carbonyl (δ ~160 ppm). NOESY confirms substituent positions .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: 298.3) and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguities in substitution patterns (e.g., SHELXL refinement for bond angles ).

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution (MIC determination against Gram± bacteria and fungi) .
  • Antioxidant Potential : DPPH radical scavenging assay, validated against ascorbic acid .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .

Advanced Research Questions

How does the substitution pattern influence biological activity? Provide a structure-activity relationship (SAR) analysis.

  • Methodological Answer : Key substituent effects include:

Substituent Biological Activity Mechanistic Insight
8-Methoxy↑ Antioxidant activityStabilizes radical intermediates via resonance
4-Methoxyphenyl↑ Antimicrobial potencyEnhances lipophilicity for membrane penetration
Chromen-2-one coreBase for enzyme inhibition (e.g., topoisomerase II)π-π stacking with ATP-binding pockets .
  • Data Contradiction Analysis : Discrepancies in reported IC₅₀ values (e.g., cancer vs. normal cells) may arise from assay conditions (e.g., serum concentration, incubation time). Orthogonal assays (e.g., apoptosis markers) are recommended .

Q. What computational strategies can predict and validate the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial tRNA methyltransferases or human kinases. Key residues (e.g., Lys123 in topoisomerase II) show hydrogen bonding with the carbonyl group .
  • MD Simulations : GROMACS for stability analysis (RMSD < 2.0 Å over 100 ns) .
  • In Silico ADMET : SwissADME predicts moderate bioavailability (TPSA ~70 Ų) but potential hepatotoxicity (CYP3A4 inhibition) .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers of the 4-methoxyphenyl group) .
  • 2D NMR (HSQC, HMBC) : Correlates ambiguous protons with adjacent carbons .
  • Comparative Analysis : Cross-reference with analogous coumarins (e.g., 7-hydroxy derivatives) to identify substituent-induced shifts .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Flow Chemistry : Continuous synthesis reduces reaction time (e.g., microreactors for exothermic steps) .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .
  • Quality Control : In-line PAT (Process Analytical Technology) monitors intermediates via FTIR .

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